molecular formula C15H15N3O2 B8353233 2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

2-(3-Methyl-4-nitrophenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No. B8353233
M. Wt: 269.30 g/mol
InChI Key: NQYSUXNFSHVHIW-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

A mixture of commercially available 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride (207 mg, 1.0 mmol), 5-fluoro-2-nitrotoluene (0.244 mL, 2.0 mmol), and Na2CO3 (0.53 g, 5.0 mmol) in 3.0 mL NMP was heated at 110° C. for 2.5 hours. The solids were filtered off and then rinsed with EtOAc. The EtOAc portion was washed with a H2O/brine mixture, H2O, brine, dried with anhydrous Na2SO4, and evaporated to an oil. The oil was chromatographed eluting with CHCl3/EtOAc and the resulting solid triturated with EtOAc/hexane to give the title compound as a yellow solid (123 mg, 45%). 1H NMR (CDCl3) δ: 8.48 (s, 1H), 8.44 (d, J=5.3 Hz, 1H), 8.14 (d, J=9.1 Hz, 1H), 7.15 (d, J=5.0 Hz, 1H), 6.76 (dd, J=9.2, 2.8 Hz, 1H), 6.68 (d, J=2.9 Hz, 1H), 4.58 (s, 2H), 3.71 (t, J=5.9 Hz, 2H), 3.01 (t, J=5.9 Hz, 2H), 2.68 (s, 3H)
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
0.244 mL
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[CH2:6][CH2:5][NH:4]1.F[C:14]1[CH:15]=[CH:16][C:17]([N+:21]([O-:23])=[O:22])=[C:18]([CH3:20])[CH:19]=1.C([O-])([O-])=O.[Na+].[Na+]>CN1C(=O)CCC1>[CH3:20][C:18]1[CH:19]=[C:14]([N:10]2[CH2:9][CH2:8][C:7]3[C:12](=[CH:3][N:4]=[CH:5][CH:6]=3)[CH2:11]2)[CH:15]=[CH:16][C:17]=1[N+:21]([O-:23])=[O:22] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
207 mg
Type
reactant
Smiles
Cl.Cl.C1NCCC2=CC=NC=C12
Name
Quantity
0.244 mL
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
0.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
rinsed with EtOAc
WASH
Type
WASH
Details
The EtOAc portion was washed with a H2O/brine mixture, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed
WASH
Type
WASH
Details
eluting with CHCl3/EtOAc
CUSTOM
Type
CUSTOM
Details
the resulting solid triturated with EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1CC2=CN=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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